Cas no 2222960-79-2 (1-(azidomethyl)-3-bromo-2-fluorobenzene)
1-(azidomethyl)-3-bromo-2-fluorobenzene Chemical and Physical Properties
Names and Identifiers
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- 1-(azidomethyl)-3-bromo-2-fluorobenzene
- 2222960-79-2
- SCHEMBL20096042
- EN300-1904975
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- Inchi: 1S/C7H5BrFN3/c8-6-3-1-2-5(7(6)9)4-11-12-10/h1-3H,4H2
- InChI Key: JCXZOHYQKKKTGD-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1F)CN=[N+]=[N-]
Computed Properties
- Exact Mass: 228.96509g/mol
- Monoisotopic Mass: 228.96509g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 14.4Ų
1-(azidomethyl)-3-bromo-2-fluorobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1904975-0.05g |
1-(azidomethyl)-3-bromo-2-fluorobenzene |
2222960-79-2 | 0.05g |
$468.0 | 2023-09-18 | ||
| Enamine | EN300-1904975-0.1g |
1-(azidomethyl)-3-bromo-2-fluorobenzene |
2222960-79-2 | 0.1g |
$490.0 | 2023-09-18 | ||
| Enamine | EN300-1904975-0.25g |
1-(azidomethyl)-3-bromo-2-fluorobenzene |
2222960-79-2 | 0.25g |
$513.0 | 2023-09-18 | ||
| Enamine | EN300-1904975-0.5g |
1-(azidomethyl)-3-bromo-2-fluorobenzene |
2222960-79-2 | 0.5g |
$535.0 | 2023-09-18 | ||
| Enamine | EN300-1904975-1.0g |
1-(azidomethyl)-3-bromo-2-fluorobenzene |
2222960-79-2 | 1g |
$785.0 | 2023-06-02 | ||
| Enamine | EN300-1904975-2.5g |
1-(azidomethyl)-3-bromo-2-fluorobenzene |
2222960-79-2 | 2.5g |
$1089.0 | 2023-09-18 | ||
| Enamine | EN300-1904975-5.0g |
1-(azidomethyl)-3-bromo-2-fluorobenzene |
2222960-79-2 | 5g |
$2277.0 | 2023-06-02 | ||
| Enamine | EN300-1904975-10.0g |
1-(azidomethyl)-3-bromo-2-fluorobenzene |
2222960-79-2 | 10g |
$3376.0 | 2023-06-02 | ||
| Enamine | EN300-1904975-1g |
1-(azidomethyl)-3-bromo-2-fluorobenzene |
2222960-79-2 | 1g |
$557.0 | 2023-09-18 | ||
| Enamine | EN300-1904975-5g |
1-(azidomethyl)-3-bromo-2-fluorobenzene |
2222960-79-2 | 5g |
$1614.0 | 2023-09-18 |
1-(azidomethyl)-3-bromo-2-fluorobenzene Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 1-(azidomethyl)-3-bromo-2-fluorobenzene
Comprehensive Overview of 1-(Azidomethyl)-3-bromo-2-fluorobenzene (CAS No. 2222960-79-2): Properties, Applications, and Industry Insights
1-(Azidomethyl)-3-bromo-2-fluorobenzene (CAS No. 2222960-79-2) is a specialized aromatic compound featuring a unique combination of functional groups, including azidomethyl, bromo, and fluoro substituents. This structure makes it a valuable intermediate in organic synthesis, particularly in pharmaceutical and materials science research. The compound's molecular formula, C7H5BrFN3, highlights its potential for diverse chemical transformations, such as click chemistry reactions, which are widely explored in drug discovery and bioconjugation.
In recent years, the demand for fluorinated benzene derivatives has surged due to their role in developing PET imaging agents and bioactive molecules. Researchers frequently search for "azide-containing building blocks" or "bromo-fluoro benzene applications," reflecting the compound's relevance in cutting-edge fields. Its azidomethyl group enables efficient cycloaddition reactions, a feature leveraged in proteomics and nanomaterial functionalization.
The synthesis of 1-(azidomethyl)-3-bromo-2-fluorobenzene typically involves halogenation and nucleophilic substitution steps, with purity being critical for downstream applications. Analytical techniques like HPLC and NMR spectroscopy are essential for quality control. Industry professionals often inquire about "scalable synthesis of azido aryl compounds" or "stability of azidomethyl derivatives," underscoring the need for robust protocols.
From an environmental perspective, the compound's fluorine atom contributes to metabolic stability, a trait sought after in agrochemicals and pharmaceuticals. However, its safe handling requires adherence to standard laboratory practices. Discussions around "green chemistry alternatives for azide synthesis" align with growing sustainability trends in chemical manufacturing.
In material science, 2222960-79-2 serves as a precursor for polymeric coatings and conductive films. Its dual reactivity (azide and bromo groups) allows for sequential modifications, a topic frequently searched as "multifunctional benzene derivatives." Innovations in OLED technology and covalent organic frameworks (COFs) further drive interest in this compound.
Regulatory compliance for CAS 2222960-79-2 varies by region, with emphasis on proper labeling and storage. The scientific community actively explores its potential in catalysis and ligand design, as evidenced by queries like "transition metal complexes with azido ligands." Patent literature reveals its use in kinase inhibitor development, linking it to oncology research.
Future directions for 1-(azidomethyl)-3-bromo-2-fluorobenzene include high-throughput screening libraries and biocompatible probes. Its versatility positions it at the intersection of medicinal chemistry and advanced materials, making it a compound to watch in next-generation research.
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